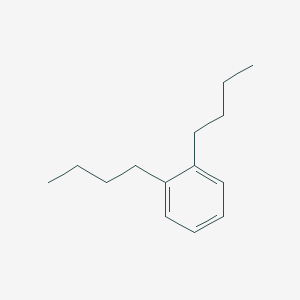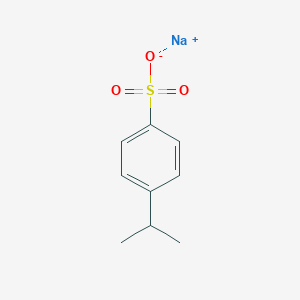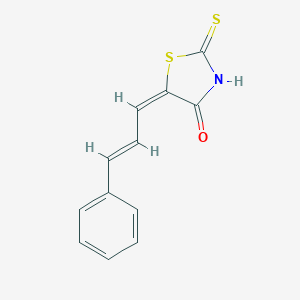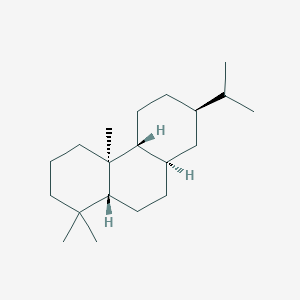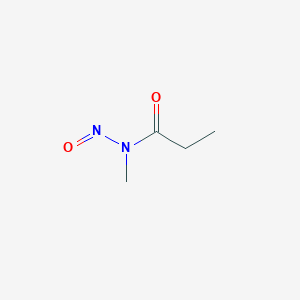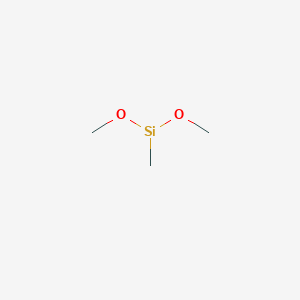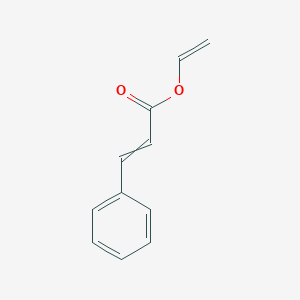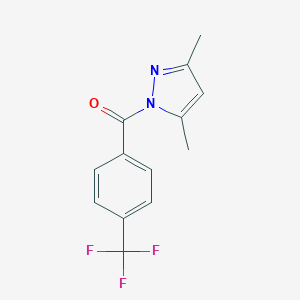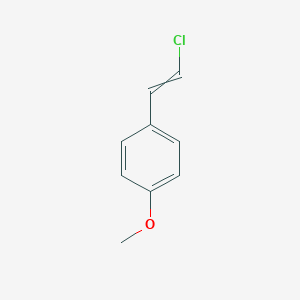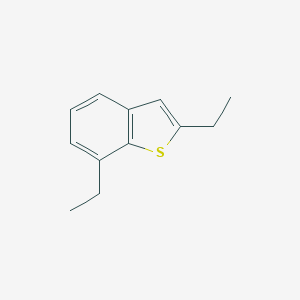
2,7-Diethyl-1-benzothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Diethyl-1-benzothiophene (DEBT) is an organic compound that belongs to the family of benzothiophenes. DEBT is an important compound in the field of organic chemistry and is widely used in scientific research.
Mécanisme D'action
The mechanism of action of 2,7-Diethyl-1-benzothiophene is not fully understood. However, studies have shown that 2,7-Diethyl-1-benzothiophene has the ability to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death). 2,7-Diethyl-1-benzothiophene has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication.
Effets Biochimiques Et Physiologiques
2,7-Diethyl-1-benzothiophene has been shown to have various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes. 2,7-Diethyl-1-benzothiophene has also been shown to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
2,7-Diethyl-1-benzothiophene has several advantages for lab experiments, including its stability, availability, and ease of synthesis. However, 2,7-Diethyl-1-benzothiophene also has some limitations, including its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the study of 2,7-Diethyl-1-benzothiophene, including its use as a therapeutic agent for the treatment of cancer and other diseases. 2,7-Diethyl-1-benzothiophene could also be studied for its potential use in the development of new materials, such as OLEDs and OPVs. Further research is needed to fully understand the mechanism of action of 2,7-Diethyl-1-benzothiophene and its potential applications in various fields.
Conclusion:
In conclusion, 2,7-Diethyl-1-benzothiophene (2,7-Diethyl-1-benzothiophene) is an important compound in the field of organic chemistry and has various scientific research applications. 2,7-Diethyl-1-benzothiophene can be synthesized through various methods and has been studied for its potential use as a therapeutic agent for the treatment of cancer and other diseases. 2,7-Diethyl-1-benzothiophene has several advantages for lab experiments, including its stability, availability, and ease of synthesis. Further research is needed to fully understand the mechanism of action of 2,7-Diethyl-1-benzothiophene and its potential applications in various fields.
Méthodes De Synthèse
2,7-Diethyl-1-benzothiophene can be synthesized through various methods, including the Friedel-Crafts reaction, the Suzuki coupling reaction, and the Stille coupling reaction. The Friedel-Crafts reaction involves the reaction of benzene with 2,7-diethylthiophene in the presence of a Lewis acid catalyst. The Suzuki coupling reaction involves the reaction of 2,7-diethylbromothiophene with phenylboronic acid in the presence of a palladium catalyst. The Stille coupling reaction involves the reaction of 2,7-diethylbromothiophene with tributyltin hydride in the presence of a palladium catalyst.
Applications De Recherche Scientifique
2,7-Diethyl-1-benzothiophene has various scientific research applications, including its use as a building block in the synthesis of pharmaceuticals and agrochemicals. 2,7-Diethyl-1-benzothiophene is also used in the development of new materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). 2,7-Diethyl-1-benzothiophene has also been studied for its potential use as a therapeutic agent for the treatment of cancer and other diseases.
Propriétés
Numéro CAS |
16587-45-4 |
|---|---|
Nom du produit |
2,7-Diethyl-1-benzothiophene |
Formule moléculaire |
C12H14S |
Poids moléculaire |
190.31 g/mol |
Nom IUPAC |
2,7-diethyl-1-benzothiophene |
InChI |
InChI=1S/C12H14S/c1-3-9-6-5-7-10-8-11(4-2)13-12(9)10/h5-8H,3-4H2,1-2H3 |
Clé InChI |
MJSFKUIPYUXCFK-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC2=C1SC(=C2)CC |
SMILES canonique |
CCC1=CC=CC2=C1SC(=C2)CC |
Synonymes |
2,7-Diethylbenzo[b]thiophene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



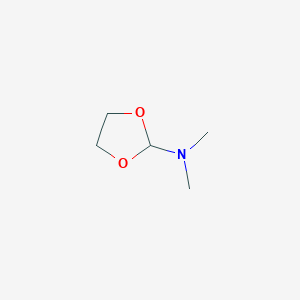
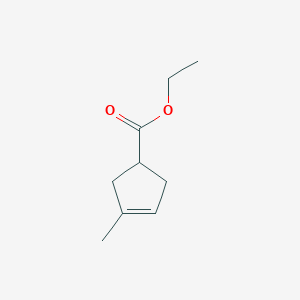
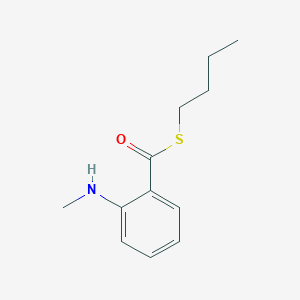
![Propanedioic acid, [(trimethylsilyl)methyl]-, diethyl ester](/img/structure/B100812.png)
